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Compound of Interest

Compound Name:
4-methyl-1H-imidazole-2-

carbaldehyde

Cat. No.: B037855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-
methyl-1H-imidazole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal

chemistry and drug development. This document details available spectroscopic data, outlines

experimental protocols for its characterization, and presents visual representations of its

structure and analytical workflows.

Molecular Structure
The molecular structure of 4-methyl-1H-imidazole-2-carbaldehyde consists of a five-

membered imidazole ring with a methyl group at the 4-position and a carbaldehyde (formyl)

group at the 2-position. The presence of tautomerism in the imidazole ring, where the hydrogen

atom can be attached to either nitrogen, can influence its spectroscopic properties.

Caption: Molecular structure of 4-methyl-1H-imidazole-2-carbaldehyde.

Spectroscopic Data
The following sections summarize the available spectroscopic data for 4-methyl-1H-imidazole-
2-carbaldehyde. For comparative purposes, data for the isomeric 4-methyl-1H-imidazole-5-

carbaldehyde are also included where available.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For 4-methyl-1H-imidazole-2-carbaldehyde, the presence of the conjugated imidazole ring

and the carbonyl group from the carbaldehyde results in characteristic absorption bands in the

UV region.

Compound Solvent λmax (nm) Reference

4-methyl-1H-

imidazole-2-

carbaldehyde

2% Methanol/Water 217, 282

The absorption at 282 nm is likely due to the n→π* transition of the carbonyl group conjugated

with the imidazole ring, while the peak at 217 nm can be attributed to π→π* transitions within

the aromatic system.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their vibrational frequencies. While specific peak assignments for 4-methyl-1H-imidazole-2-
carbaldehyde are not readily available in the literature, the presence of C-N and C=N bond

stretching vibrations has been noted. For comparison, some IR data for a derivative of the

isomer, 4-methyl-1H-imidazole-5-carbaldehyde, are presented below.
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Compound
Derivative of 4-
methyl-1H-
imidazole-5-
carbaldehyde

Wavenumber
(cm⁻¹)

Assignment
(Tentative)

Reference

1-Benzyl-4-methyl-

imidazole-5-

carbaldehyde (Isomer)

3088, 2936, 2841 C-H stretching [1]

1659
C=O stretching

(aldehyde)
[1]

1598
C=C and C=N

stretching
[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. To

date, specific and complete ¹H and ¹³C NMR data for 4-methyl-1H-imidazole-2-carbaldehyde
has not been published. However, data for the related isomer, 4-methyl-1H-imidazole-5-

carbaldehyde, and its derivatives are available and can provide insights into the expected

chemical shifts.

¹H NMR Data for Derivatives of 4-methyl-1H-imidazole-5-carbaldehyde (Isomer)
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Compound
Derivative

Solvent
Chemical Shift (δ)
ppm and
Multiplicity

Reference

1,4-dimethyl-

imidazole-5-

carbaldehyde

DMSO-d₆

9.76 (s, 1H, CHO),

7.73 (s, 1H, imidazole

C-H), 3.60 (s, 3H, N-

CH₃), 2.46 (s, 3H, C-

CH₃)

[2]

1-Benzyl-4-methyl-

imidazole-5-

carbaldehyde (main

isomer)

CDCl₃

9.74 (s, 1H, CHO),

7.54-6.98 (m, 5H, Ar-

H), 5.36 (s, 2H, N-

CH₂), 2.43 (s, 3H, C-

CH₃)

[1]

5-carbaldehyde-1,3,4-

trimethyl-3-

imidazolium salt

DMSO-d₆

9.94 (s, 1H, CHO),

9.14 (s, 1H,

imidazolium C-H),

4.00 (s, 3H, N-CH₃),

3.79 (s, 3H, N-CH₃),

2.59 (s, 3H, C-CH₃)

[1]

¹³C NMR Data

Explicit ¹³C NMR data for 4-methyl-1H-imidazole-2-carbaldehyde is not currently available in

published literature. For the isomer, 4-methyl-1H-imidazole-5-carbaldehyde, the PubChem

database indicates that a spectrum is available from Wiley-VCH GmbH, though the specific

chemical shifts are not listed in the entry.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.
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Compound
Ionization
Method

m/z Assignment Reference

4-methyl-1H-

imidazole-2-

carbaldehyde

Not specified 110
[M]⁺ (Molecular

Ion)

Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible

spectroscopic data. The following sections provide generalized procedures for the

spectroscopic analysis of 4-methyl-1H-imidazole-2-carbaldehyde.

Sample Preparation for Spectroscopic Analysis

Solid Sample of
4-methyl-1H-imidazole-2-carbaldehyde

Dissolve in appropriate
deuterated solvent

(e.g., DMSO-d6, CDCl3)

Prepare a dilute solution
in a UV-transparent solvent

(e.g., Methanol, Water)

Prepare a KBr pellet or
Nujol mull

Dissolve in a volatile solvent
and inject into mass spectrometer

Transfer to NMR tube ¹H and ¹³C NMR Analysis

Transfer to quartz cuvette UV-Vis Analysis

FTIR Analysis

Mass Spectrometry Analysis

Click to download full resolution via product page

Caption: General workflow for spectroscopic sample preparation.

1. NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of 4-methyl-1H-imidazole-2-carbaldehyde
and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in a clean, dry NMR tube.

Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz

or higher).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural

abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

2. UV-Vis Spectroscopy

Sample Preparation: Prepare a stock solution of 4-methyl-1H-imidazole-2-carbaldehyde in

a UV-transparent solvent (e.g., methanol or a water-methanol mixture). From the stock

solution, prepare a dilute solution of a known concentration to ensure the absorbance is

within the linear range of the instrument (typically below 1.0 AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the spectrum over a wavelength range of approximately 200-800

nm. Use a matched quartz cuvette containing the pure solvent as a reference.

3. FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.
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Instrumentation: Utilize a Fourier Transform Infrared spectrometer.

Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of

the empty sample compartment should be recorded prior to sample analysis.

4. Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: The choice of mass spectrometer and ionization technique (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI) will depend on the desired information.

Data Acquisition: Introduce the sample solution into the mass spectrometer. For ESI, this is

typically done via direct infusion or through a liquid chromatography system. For EI, the

sample is introduced into a high vacuum and ionized by an electron beam. The mass

spectrum is recorded over an appropriate m/z range.

Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical workflow where information from

different techniques is integrated to confirm the structure and purity of the compound.
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Spectroscopic Techniques
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NMR Spectroscopy
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Proton & Carbon
Environment
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UV-Vis Spectroscopy
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4-methyl-1H-imidazole-2-carbaldehyde
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Caption: Interrelation of spectroscopic techniques for structural elucidation.

This guide serves as a foundational resource for the spectroscopic analysis of 4-methyl-1H-
imidazole-2-carbaldehyde. Further research is warranted to obtain and publish a complete set

of experimental NMR and IR data to facilitate future studies on this compound and its

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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